![molecular formula C12H14Cl2N4O B2613137 Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride CAS No. 2470440-77-6](/img/structure/B2613137.png)
Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride
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Overview
Description
Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of small organic frameworks that have been identified to provide potent ligands for numerous receptors . They are often used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A novel chiral synthesis of 5,6,7, (8-substituted)-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazines using N-sp3 protective groups has also been reported .Molecular Structure Analysis
The molecular structure of Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride can be determined using 1H NMR spectrum . The spectrum shows the presence of various types of hydrogen atoms in the molecule, including NH, CH2, and aromatic hydrogens .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazines include condensation reactions and cycloaddition with dipolarophiles . These reactions are facilitated by the use of hydrazonoyl halides .Physical And Chemical Properties Analysis
Phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride is a beige solid with a melting point of 159–162°C . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Researchers have synthesized analogs of this scaffold and evaluated their activity against cancer cell lines. For instance, Badr et al. synthesized 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs and found good antibacterial activity against Staphylococcus aureus .
Antimicrobial Properties
The antibacterial activities of triazolo[4,3-a]pyrazine derivatives have been investigated. These compounds were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains. The minimum inhibitory concentrations (MICs) were determined, highlighting their potential as antimicrobial agents .
Antiviral Properties
Although specific data on antiviral effects are limited, the core structure of triazolothiadiazines suggests potential interactions with viral proteins. Further investigations are warranted to explore their antiviral activity.
Future Directions
The future directions in the research of triazolopyrazines include the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo [4,3-a]pyrazine platform . There is also potential for further synthetic application of the library members for medicinally oriented synthesis .
properties
IUPAC Name |
phenyl(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O.2ClH/c17-11(9-4-2-1-3-5-9)12-15-14-10-8-13-6-7-16(10)12;;/h1-5,13H,6-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHQVJWZRQTUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)C3=CC=CC=C3)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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